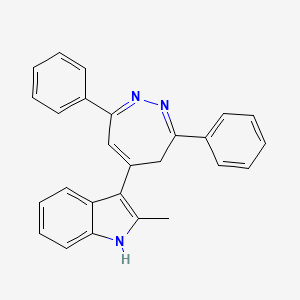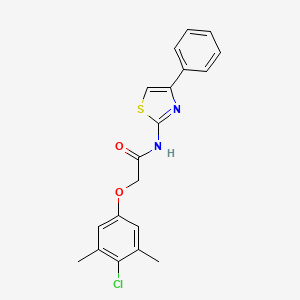![molecular formula C17H13BrN2O2S B3571889 1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B3571889.png)
1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone
Vue d'ensemble
Description
1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone, also known as BPTES, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as a therapeutic agent for cancer.
Mécanisme D'action
1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone inhibits glutaminase by binding to the active site of the enzyme, preventing it from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and an increase in the production of reactive oxygen species, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to decrease the levels of glutamate and increase the levels of glutamine in cancer cells, which can lead to a decrease in the production of ATP and an increase in the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone has several advantages for lab experiments, including its high potency and selectivity for glutaminase. However, it also has some limitations, such as its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several potential future directions for research on 1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone. These include the development of more potent and selective inhibitors of glutaminase, the investigation of combination therapies with other cancer drugs, and the exploration of the role of glutaminase in other diseases, such as neurodegenerative disorders.
Conclusion
In conclusion, 1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone is a small molecule inhibitor with significant potential for cancer therapy. Its selective inhibition of glutaminase has been shown to induce apoptosis in cancer cells, making it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential applications in other diseases.
Applications De Recherche Scientifique
1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone has been extensively studied for its potential use in cancer therapy. It has been shown to selectively inhibit the enzyme glutaminase, which is essential for the growth and survival of cancer cells. 1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone has been found to be effective against a variety of cancer types, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-11-2-4-13(5-3-11)16-19-20-17(22-16)23-10-15(21)12-6-8-14(18)9-7-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCUQECFXDFQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B3571830.png)
![N-(2-bromo-4-methylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3571835.png)
![6-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3571844.png)

![N-methyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B3571857.png)
![3-chloro-4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3571862.png)

![4-[4-(diethylamino)-2-hydroxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B3571878.png)
![4-bromo-3-{[(2-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3571883.png)
![4-({3-[(4-bromophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B3571890.png)
![N-(4-bromophenyl)-2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3571905.png)
![5,5'-oxybis[2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3571906.png)